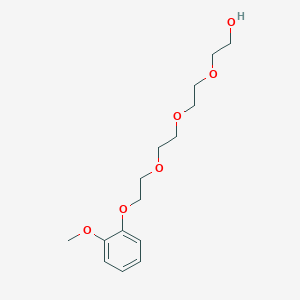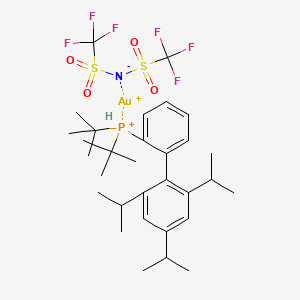
(2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in the field of organic synthesis. The compound features a gold(I) center coordinated to a bulky phosphine ligand and a bis(trifluoromethanesulfonyl)imide counterion, which contributes to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the following steps:
Ligand Preparation: The ligand, 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl, is synthesized by reacting 2-bromo-1,3,5-triisopropylbenzene with tert-butylphosphine under suitable conditions.
Gold Complex Formation: The ligand is then reacted with a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), to form the gold-phosphine complex.
Anion Exchange: Finally, the chloride anion is exchanged with bis(trifluoromethanesulfonyl)imide to yield the desired compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of inert atmosphere and controlled temperatures is crucial to maintain the stability of the compound during production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is primarily involved in:
Oxidative Addition: The gold(I) center can undergo oxidative addition with various substrates, forming gold(III) intermediates.
Reductive Elimination: These intermediates can then undergo reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.
Cycloaddition Reactions: The compound is also used in cycloaddition reactions, particularly [2+2] cycloadditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include functionalized cyclobutenes and other complex organic molecules, depending on the specific substrates used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions and cycloadditions . Its unique reactivity allows for the formation of complex molecules with high regioselectivity and efficiency.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules is significant. It aids in the production of pharmaceuticals and other bioactive compounds .
Industry
In the industrial sector, the compound is used in the synthesis of fine chemicals and advanced materials. Its catalytic properties enable efficient and selective transformations, making it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide involves the coordination of the gold(I) center to substrates, facilitating oxidative addition and subsequent reductive elimination . The bulky phosphine ligand stabilizes the gold center and enhances its reactivity, while the bis(trifluoromethanesulfonyl)imide counterion provides additional stability and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)palladium(II) chloride
Uniqueness
The uniqueness of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide lies in its combination of a gold(I) center with a bulky phosphine ligand and a bis(trifluoromethanesulfonyl)imide counterion. This combination provides exceptional stability and reactivity, making it a highly effective catalyst in various chemical transformations .
Eigenschaften
Molekularformel |
C31H46AuF6NO4PS2+ |
|---|---|
Molekulargewicht |
902.8 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C29H45P.C2F6NO4S2.Au/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-21H,1-12H3;;/q;-1;+1/p+1 |
InChI-Schlüssel |
XKIXXRYIUXNNCZ-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


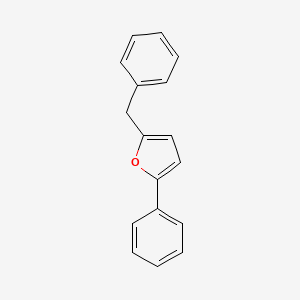
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)

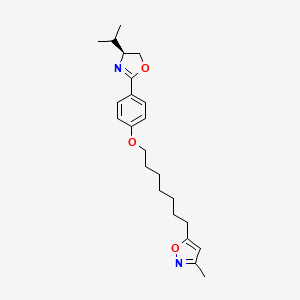
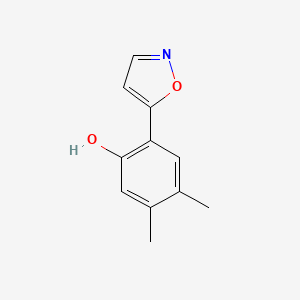
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)
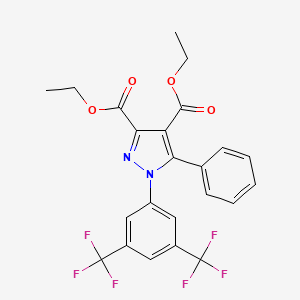

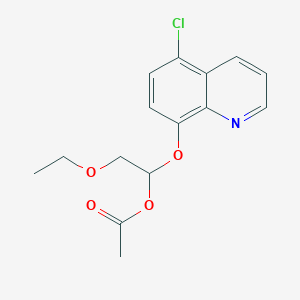
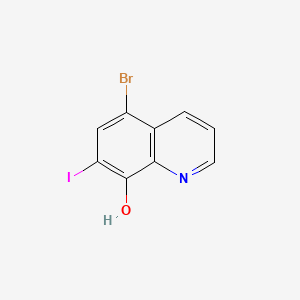

![3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione](/img/structure/B12895883.png)
